3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
63909-89-7 |
|---|---|
Molecular Formula |
C7H11NO3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H11NO3S2/c1-10-6(11-2)3-8-5(9)4-13-7(8)12/h6H,3-4H2,1-2H3 |
InChI Key |
XPPWZDOSWWFHQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=O)CSC1=S)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the reaction of 2,2-dimethoxyethylamine with appropriate thiocarbonyl-containing precursors under acidic or neutral conditions. The process typically proceeds via the formation of an intermediate amine-thiocarbonyl adduct, followed by intramolecular cyclization to form the thiazolidinone ring. Common solvents include ethanol or methanol, with reaction temperatures elevated to facilitate complete conversion.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,2-Dimethoxyethylamine + thiocarbonyl compound | Formation of intermediate |
| 2 | Acidic conditions, solvent (EtOH/MeOH), heat | Cyclization to form thiazolidinone ring |
| 3 | Purification (recrystallization/chromatography) | Isolation of pure product |
This method is supported by spectroscopic characterization such as NMR and IR to confirm the structure.
Industrial Scale Production
On an industrial scale, the synthesis follows similar steps but employs continuous flow reactors and automated systems to enhance yield and efficiency. Purification techniques such as recrystallization and chromatographic methods are optimized for scalability and product purity.
Alternative Synthetic Routes for Thiazolidin-4-one Derivatives
Several synthetic routes for thiazolidin-4-one derivatives have been documented, which may be relevant for the synthesis of this compound:
| Synthetic Route | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Route 1 | One-pot synthesis from aromatic amine, aldehyde, mercaptoacetic acid with Bi(SCH2COOH)3 catalyst under solvent-free conditions | Elevated temperature (~70°C), monitored by TLC | Enhanced yields with temperature increase |
| Route 2 | One-pot four-component condensation-cyclization involving hydrazine carbothiomide derivatives and DMAD in ethanol | Reflux in absolute ethanol, elimination of MeOH | Formation of thiazolidin-4-one analogues |
| Route 4 & 5 | Reaction of aniline derivatives, benzaldehyde, and thioglycolic acid at 110°C in polypropylene glycol (PPG) | Purification by silica gel chromatography | Good yields (~83%) |
| Route 6 | Reaction of pyrazole carbaldehyde, anilines, and thioglycolic acid with DSDABCOC catalyst | Ultrasonic irradiation, acetonitrile solvent | High yields (82–92%) |
| Route 7 | Room temperature reaction of aromatic carbaldehyde, aromatic amines, and mercaptoacetic acid in diisopropyl ethyl ammonium acetate (DTPEAC) | Mild conditions | Efficient synthesis |
These methods highlight the versatility of thiazolidinone synthesis, often involving condensation of amines with thiocarbonyl and aldehyde or alkyne components, which can be adapted to incorporate the 2,2-dimethoxyethyl substituent.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Conventional two-step | 2,2-Dimethoxyethylamine + thiocarbonyl compound | Acidic/neutral, EtOH/MeOH, heat | Well-established, reproducible | Requires purification steps |
| Industrial continuous flow | Same as conventional but scaled | Automated, continuous flow | High yield, scalable | Requires specialized equipment |
| One-pot multicomponent | Phenyl isothiocyanate, primary amine, DMAD | Room temp, catalyst-free, EtOH | Rapid, high yield, no chromatography | May require optimization for specific substituents |
| Multicomponent condensation | Aromatic amine, aldehyde, mercaptoacetic acid, catalysts | Solvent-free or reflux, various catalysts | Green chemistry approaches, efficient | Catalyst dependency in some routes |
Research Findings and Analysis
The synthesis of this compound primarily relies on nucleophilic substitution and cyclization reactions involving 2,2-dimethoxyethylamine and thiocarbonyl precursors.
One-pot multicomponent reactions offer a promising alternative to classical stepwise synthesis, enhancing molecular diversity and reducing reaction times and purification requirements.
Industrial methods focus on continuous flow and automation to improve yield and reproducibility, which is critical for scale-up and commercial applications.
The choice of solvent, temperature, and catalyst significantly affects the yield and purity of the product. For example, polypropylene glycol (PPG) has been shown to be a superior solvent compared to polyethylene glycol (PEG) in some thiazolidinone syntheses.
Spectroscopic methods such as NMR, IR, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rhodanine derivatives share the core 2-sulfanylidene-1,3-thiazolidin-4-one structure but differ in substituents at the N3 and C5 positions, leading to variations in physicochemical properties and bioactivity. Below is a systematic comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects on Bioactivity: N3-Allyl/benzyl vs. 2,2-dimethoxyethyl: Allyl and benzyl groups enhance lipophilicity, favoring membrane penetration, while the 2,2-dimethoxyethyl group may improve aqueous solubility due to ether oxygen atoms . C5-Arylidene Groups: Electron-withdrawing groups (e.g., –NO2 in ) redshift UV-vis absorption, critical for photodynamic applications. Electron-donating groups (e.g., –OCH3) reduce reactivity but improve stability .
Crystallographic Trends :
- Intramolecular C–H···S interactions (distance ~2.51–2.55 Å) are common in rhodanines, stabilizing planar conformations . For example, 3-allyl-5-(4-nitrobenzylidene) derivatives exhibit pseudo-six-membered rings via these interactions .
Optovin’s light-sensitive activity underscores the versatility of rhodanine scaffolds in neuropharmacology .
Biological Activity
3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₉N₁O₂S₂
- Molecular Weight : 191.26 g/mol
- Structure : The compound features a thiazolidinone ring, which is critical for its biological activity.
1. Antimicrobial Activity
Thiazolidin-4-ones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit a range of bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug | Comparison |
|---|---|---|---|
| E. coli | 15 | Ampicillin | Moderate |
| S. aureus | 18 | Ciprofloxacin | High |
| C. albicans | 12 | Fluconazole | Moderate |
Studies have shown that modifications in the thiazolidinone structure can enhance antimicrobial efficacy against resistant strains .
2. Antioxidant Activity
The antioxidant potential of thiazolidin-4-ones is attributed to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays have confirmed that derivatives of this compound exhibit significant antioxidant activity.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 25 |
| Ascorbic Acid | 95 | 10 |
The structure-activity relationship indicates that the presence of electron-donating groups enhances antioxidant capacity .
3. Antidiabetic Activity
Thiazolidinone derivatives have been investigated for their potential as antidiabetic agents through their action on peroxisome proliferator-activated receptors (PPARs). The compound has shown promise in lowering blood glucose levels in diabetic models.
| Model | Blood Glucose Reduction (%) | Standard Drug |
|---|---|---|
| STZ-induced Diabetic Rats | 30 | Metformin |
| Normal Rats | 10 | None |
The mechanism involves the activation of PPARγ, which plays a crucial role in glucose metabolism .
4. Anti-inflammatory Activity
Research indicates that thiazolidinones possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
Case Studies
Several studies have highlighted the biological potential of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modified thiazolidinones exhibited enhanced activity against multi-drug resistant strains of E. coli and S. aureus .
- Antioxidant Properties Assessment : A comparative analysis showed that certain thiazolidinone derivatives had superior antioxidant activities compared to standard antioxidants like ascorbic acid .
- Diabetes Management Study : In an experimental model of diabetes, treatment with thiazolidinone derivatives resulted in significant improvements in glycemic control compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
